molecular formula C11H18N2O2 B2931088 (1R,5S)-N-(2-methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797335-28-4

(1R,5S)-N-(2-methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Cat. No. B2931088
CAS RN: 1797335-28-4
M. Wt: 210.277
InChI Key: QNDQBUTZWIVTQZ-UHFFFAOYSA-N
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Description

(1R,5S)-N-(2-methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a chemical compound that belongs to the class of bicyclic amides. This compound has been extensively studied for its potential applications in the field of medicinal chemistry.2.1]oct-2-ene-8-carboxamide.

Scientific Research Applications

Crystallography

The gold(III) tetrachloride salt of L-cocaine, a compound structurally related to "(1R,5S)-N-(2-methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide," has been studied for its crystal structure. This research provides insights into the intra- and intermolecular interactions that could influence the design of novel compounds with specific crystallographic properties (Wood et al., 2007).

Medicinal Chemistry

A novel agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), identified for the potential treatment of cognitive deficits in schizophrenia, showcases the therapeutic applications of compounds within this chemical class. This compound exhibits potent and selective agonistic activity, demonstrating the relevance of such structures in developing treatments for neurological conditions (Wishka et al., 2006).

Synthetic Organic Chemistry

The synthesis of enantiopure pyrrolizidinone amino acid from aspartate beta-aldehyde demonstrates the versatility of these compounds in synthetic organic chemistry, particularly in the creation of conformationally rigid dipeptide surrogates. This research highlights the application in exploring conformation-activity relationships of biologically active peptides (Dietrich & Lubell, 2003).

properties

IUPAC Name

N-(2-methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-15-8-7-12-11(14)13-9-3-2-4-10(13)6-5-9/h2-3,9-10H,4-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDQBUTZWIVTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1C2CCC1C=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

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